N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride
Description
Introduction and Structural Foundation
Historical Context and Nomenclature Development
N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride is a synthetic cyclohexylamine derivative with a complex ethylenediamine backbone. Its nomenclature reflects structural components: the cyclohexyl group, methylation at the nitrogen, and a methylaminoethyl side chain. The dihydrochloride salt form likely emerged as a stabilized variant for enhanced solubility in pharmaceutical or industrial applications. Cyclohexylamine itself has been synthesized since the early 20th century, typically via hydrogenation of aniline, while its derivatives gained prominence in medicinal chemistry for their versatility in forming hydrogen bonds and interacting with biological targets.
Classification within Cyclohexylamines
This compound belongs to the secondary amine subclass of cyclohexylamines, characterized by two alkyl/aryl groups attached to the nitrogen. Its structure includes:
- Cyclohexyl backbone : A six-membered saturated ring providing steric bulk.
- Ethylenediamine moiety : A two-carbon chain with a secondary amine (N-methyl) and a primary amine (methylamino group).
- Dihydrochloride salt : Two chloride counterions neutralizing the protonated amines.
Key distinctions from simpler cyclohexylamines include the branched ethylenediamine chain and methyl substitutions, which influence solubility and reactivity.
Significance in Chemical Research
The compound’s multifunctional amine groups make it valuable in:
- Drug synthesis : As a precursor for sulfonamides, kinase inhibitors, or polyamine analogs.
- Coordination chemistry : Potential ligand for metal complexes due to nitrogen donor sites.
- Polymer chemistry : Monomer for polyamides or polyureas, leveraging amine reactivity.
Its dihydrochloride form enhances stability under acidic conditions, critical for storage and formulation.
Structural Relationship to Parent Compounds
| Feature | Parent Compound (CID 28598579) | Dihydrochloride Salt (CID 45791594) |
|---|---|---|
| Molecular Formula | C₁₀H₂₂N₂ | C₁₀H₂₄Cl₂N₂ |
| Molecular Weight | 170.30 g/mol | 243.21 g/mol |
| Key Groups | Cyclohexyl, ethylenediamine | Cyclohexyl, ethylenediamine, 2 Cl⁻ ions |
| Solubility | Likely lower (free base) | Higher (salt form) |
The parent compound is a free base, while the dihydrochloride incorporates two chloride ions, protonating both amine groups.
IUPAC Naming Conventions and Alternative Designations
IUPAC Nomenclature
The systematic name is N'-cyclohexyl-N,N'-dimethylethane-1,2-diamine; dihydrochloride , derived from:
- Parent chain : Ethane-1,2-diamine (two adjacent amines).
- Substituents :
- N'-cyclohexyl : Cyclohexyl group attached to the secondary amine.
- N,N'-dimethyl : Methyl groups on both amines.
- Salt designation : Dihydrochloride indicates two chloride counterions.
Alternative Names and Identifiers
| Designation | Details |
|---|---|
| CAS Number | 1193390-11-2 |
| PubChem CID | 45791594 (dihydrochloride) |
| Synonyms | AKOS026741245, CS-0249873, G54330 |
| SMILES | CNCCN(C)C1CCCCC1.Cl.Cl |
The compound is also referenced in patents and chemical databases as a building block for complex molecules.
Structural and Functional Insights
Molecular Architecture
The structure comprises:
- Cyclohexane ring : Provides rigidity and hydrophobic character.
- Ethylenediamine bridge : Links the cyclohexyl group to a methylaminoethyl chain.
- Methyl substituents : Enhance steric effects and solubility.
The dihydrochloride form introduces ionic interactions, altering physicochemical properties compared to the free base.
Comparative Properties
| Property | Parent Compound | Dihydrochloride Salt |
|---|---|---|
| Hydrogen Bond Donors | 3 | 3 (protonated amines) |
| Hydrogen Bond Acceptors | 2 | 2 |
| Rotatable Bonds | 4 | 4 |
| Exact Mass | 170.30 g/mol | 243.21 g/mol |
Protonation in the dihydrochloride increases polarity, affecting solubility and bioavailability.
Reactivity and Functional Groups
The compound’s reactivity centers include:
- Primary amine : Participates in alkylation, acylation, or condensation.
- Secondary amine : Engages in nucleophilic substitution or metal coordination.
- Cyclohexyl group : Modulates lipophilicity for membrane interactions.
These features enable applications in synthesizing heterocyclic compounds or polymeric materials.
Properties
IUPAC Name |
N'-cyclohexyl-N,N'-dimethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-11-8-9-12(2)10-6-4-3-5-7-10;;/h10-11H,3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRVKOALKTVOAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1CCCCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride is a compound of interest in pharmacological research, particularly for its biological activity. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound can be classified as an amine derivative with the following structural formula:
This structure contributes to its interaction with biological systems, particularly in modulating neurotransmitter pathways.
Research indicates that this compound may influence several neurotransmitter systems, particularly those involving catecholamines and serotonin. The compound's ability to act as a selective serotonin reuptake inhibitor (SSRI) has been noted, which could contribute to its antidepressant effects.
Antitumor Activity
Recent studies have shown that compounds similar to N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine exhibit significant antitumor activity. For instance, a related compound demonstrated a 100% decrease in tumor cell viability in EAC-bearing mice, indicating potential for cancer treatment through apoptosis induction and antioxidant properties .
Neuropharmacological Effects
The compound's interaction with the central nervous system (CNS) has been highlighted in various studies. It may enhance dopaminergic transmission, which is crucial for mood regulation and cognitive functions. This effect can be beneficial in treating conditions such as depression and anxiety disorders.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | 100% decrease in tumor viability | |
| Neurotransmitter Modulation | Increases serotonin levels | |
| Antioxidant Properties | Significant antioxidant capacity |
Safety and Toxicology
The safety profile of this compound has been evaluated in preclinical studies. It showed no significant adverse effects on liver or kidney functions in animal models, suggesting a favorable safety margin for therapeutic use .
Scientific Research Applications
Pharmaceutical Applications
Analgesic Properties
Research indicates that compounds similar to N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride exhibit significant analgesic properties. For instance, related compounds have been shown to provide pain relief comparable to traditional analgesics like morphine and methadone but with reduced physical dependence liability . This makes them potential candidates for developing new pain management therapies.
Antidepressant Activity
Studies have suggested that cyclohexanamine derivatives may possess antidepressant effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This application is particularly relevant in the context of developing alternative treatments for depression with fewer side effects compared to existing medications.
Biochemical Research
Proteomics Research
this compound is utilized in proteomics for its role as a biochemical agent. It can be employed in the synthesis of probes or ligands that interact with specific proteins, facilitating the study of protein functions and interactions in biological systems .
Inhibition Studies
This compound has been evaluated for its potential as an inhibitor in various biochemical pathways. For example, it may act on specific enzymes or receptors, providing insights into metabolic processes or disease mechanisms. Such studies are crucial for drug discovery and development.
Environmental and Safety Considerations
Toxicological Assessments
Given its chemical nature, this compound has undergone toxicological assessments to evaluate its safety profile. Rapid screening methods have been applied to determine its persistence and bioaccumulation potential in the environment . The findings suggest that while it may pose some risks at higher concentrations, current usage patterns indicate a low likelihood of significant ecological harm.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride with analogous compounds based on structural features, molecular properties, and applications:
Structural and Functional Insights
- Core Structure : Unlike Betahistine Hydrochloride (pyridine-based) or sumatriptan derivatives (indole-based), the target compound features a cyclohexanamine backbone, which may reduce aromatic interactions but enhance lipophilicity .
- Substituent Effects: The methylaminoethyl group in the target compound contrasts with the piperidinium group in its bromide analog, suggesting differences in charge distribution and solubility .
- Counterion Impact : Dihydrochloride salts (target compound, Betahistine) improve water solubility compared to bromide or neutral analogs, critical for bioavailability in drug formulations .
Pharmacological and Industrial Relevance
Q & A
Q. What established synthetic routes are available for N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride, and what key reaction conditions require stringent control?
- Methodological Answer : The compound can be synthesized via sequential alkylation of cyclohexanamine derivatives. A common approach involves:
Reacting cyclohexanamine with methylating agents (e.g., methyl iodide) under basic conditions to introduce the N-methyl group.
Subsequent reaction with 2-(methylamino)ethyl chloride hydrochloride in anhydrous solvents (e.g., benzene or dichloromethane) to form the tertiary amine structure.
Final dihydrochloride salt formation via HCl gas or concentrated hydrochloric acid in ethanol .
Critical conditions include maintaining anhydrous environments to prevent hydrolysis, controlling reaction temperature (typically 0–5°C for exothermic steps), and verifying intermediate purity via thin-layer chromatography (TLC) before proceeding.
Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon backbone, with deuterated DMSO or water as solvents.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–260 nm) to assess purity (>98%) and resolve potential impurities .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., [M+H]⁺ or [M+2H]²⁺ peaks).
- Melting Point Analysis : Compare observed values (e.g., 196–201°C for similar dihydrochlorides) against literature data from authoritative sources like NIST .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound and minimize byproduct formation?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways to identify energy barriers and transition states. For example:
Use reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to map alkylation steps and predict competing pathways.
Simulate solvent effects (e.g., benzene vs. ethanol) on reaction kinetics using continuum solvation models.
Integrate computational predictions with high-throughput screening to validate optimal conditions (e.g., temperature, catalyst) .
This hybrid approach reduces trial-and-error experimentation and targets regioselectivity challenges in multi-amine systems.
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?
- Methodological Answer : Discrepancies often arise from differences in sample preparation or analytical methods. To address this:
Standardize Protocols : Use ICH guidelines for stability testing (e.g., forced degradation under UV, heat, or acidic/basic conditions).
Cross-Validate Data : Compare results against NIST’s Standard Reference Data for dihydrochloride salts, ensuring measurements align with certified methods .
Control Humidity : For hygroscopic compounds, use Karl Fischer titration to quantify water content and correlate it with solubility variations .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer : Impurity identification requires orthogonal techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Detect trace impurities (e.g., unreacted intermediates or N-oxide byproducts) with high sensitivity.
Ion Chromatography : Quantify chloride counterion stoichiometry to confirm dihydrochloride formation.
Reference Standards : Use pharmacopeial-grade impurities (e.g., EP/JP/USP analogs) as benchmarks for structural elucidation .
Experimental Design Considerations
Q. What reactor design parameters are critical for scaling up the synthesis of this compound?
- Methodological Answer : Key factors include:
- Mixing Efficiency : Use baffled reactors with high-shear impellers to ensure homogeneity in viscous amine-containing mixtures.
- Temperature Control : Jacketed reactors with PID-controlled cooling to manage exothermic reactions.
- Material Compatibility : Glass-lined or Hastelloy reactors to resist HCl corrosion during salt formation .
Q. How can researchers ensure batch-to-batch consistency in pharmacological activity studies?
- Methodological Answer : Implement quality-by-design (QbD) principles:
Define critical quality attributes (CQAs) such as particle size, crystallinity, and salt stoichiometry.
Use design-of-experiments (DoE) to correlate synthesis parameters (e.g., pH, stirring rate) with bioactivity outcomes.
Validate reproducibility via accelerated stability studies (40°C/75% RH for 6 months) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
